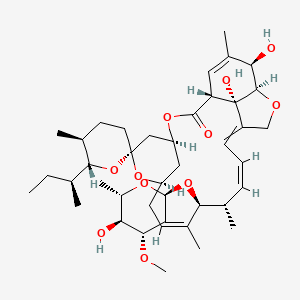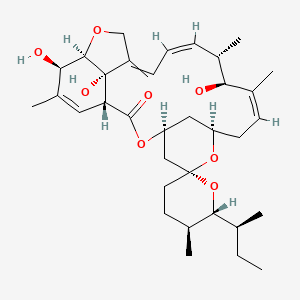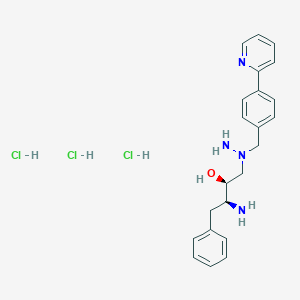
Aripiprazole Impurity 12
Descripción general
Descripción
Aripiprazole Impurity 12 is an impurity of the atypical antipsychotic drug aripiprazole, which is used to treat schizophrenia, bipolar disorder, and major depressive disorder. Aripiprazole Impurity 12 is a metabolite of aripiprazole, and its structure and properties have been extensively studied.
Aplicaciones Científicas De Investigación
1. Improving the Solubility of Aripiprazole by Multicomponent Crystallization
- Summary of Application : This research aimed to improve the solubility of Aripiprazole, a third-generation antipsychotic with poor solubility. The researchers used salt formation, a common form of multicomponent crystals, to enhance the drug’s pharmacokinetic profiles .
- Methods of Application : The researchers successfully obtained a new Aripiprazole salt with adipic acid (ADI) and its acetone hemisolvate, along with a known Aripiprazole salt with salicylic acid (SAL). They conducted comprehensive characterizations using X-ray diffraction and differential scanning calorimetry .
- Results : The solubility and intrinsic dissolution rate of the Aripiprazole-ADI salt and its acetone hemisolvate significantly improved, clearly outperforming that of the Aripiprazole-SAL salt and the untreated Aripiprazole .
2. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine
- Summary of Application : This study aimed to enhance the solubility and stability of Aripiprazole by forming binary and ternary inclusion complexes with HPβCD and L-Arginine .
- Methods of Application : The researchers used physical mixing and lyophilization in different molar ratios to form the inclusion complexes. They characterized the formulations using FTIR, XRD, DSC, SEM, and TGA .
- Results : The addition of HPβCD and L-Arginine inclusion complexes enhanced the stability of Aripiprazole, in contrast to the binary formulations and ternary formulations prepared by physical mixing and solvent evaporation .
3. Solubility Enhancement of Aripiprazole via Mesoporous Silica
- Summary of Application : This study aimed to enhance the solubility of Aripiprazole, a poorly water-soluble active pharmaceutical ingredient (API), by using mesoporous silica .
- Methods of Application : The researchers used mesoporous silica, a type of nanoporous material with pores in the range of 2 to 50 nm, to improve the solubility of Aripiprazole . The exact methods and experimental procedures were not detailed in the search results.
- Results : The study found that using mesoporous silica significantly improved the solubility of Aripiprazole . This could potentially lead to more applications in drug delivery .
4. Aripiprazole as a Potential Treatment for Methamphetamine Dependence
- Summary of Application : This study aimed to investigate the potential of Aripiprazole as a treatment for methamphetamine dependence .
- Methods of Application : The researchers conducted a double-blind, placebo-controlled trial with methamphetamine-dependent adults. Participants were randomized to receive either Aripiprazole or a placebo, in addition to cognitive-behavioral therapy .
Propiedades
IUPAC Name |
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N2.BrH/c15-12-4-3-5-13(14(12)16)17-6-10-18(11-7-17)8-1-2-9-18;/h3-5H,1-2,6-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDIOOIGAOGDMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide | |
CAS RN |
795313-24-5 | |
| Record name | 8-(2,3-Dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGW2NUD4FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











